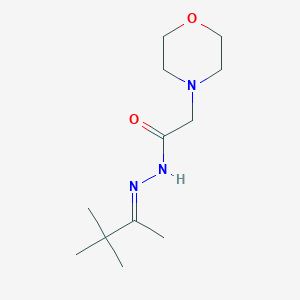
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea
Übersicht
Beschreibung
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea, commonly known as HNPTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that is widely used in the field of biochemistry and pharmacology due to its unique properties. HNPTU has been found to have a wide range of applications in various fields of research, including the study of enzymes, receptors, and other biological systems.
Wissenschaftliche Forschungsanwendungen
HNPTU has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been used in the study of various biological systems, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
HNPTU exerts its pharmacological effects by inhibiting the activity of enzymes and receptors. It has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. HNPTU has also been found to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. In addition, HNPTU has been found to antagonize the adenosine receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes.
Biochemical and Physiological Effects
HNPTU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases. HNPTU has also been found to reduce inflammation by inhibiting the activity of carbonic anhydrases. In addition, HNPTU has been found to modulate the activity of adenosine receptors, which play a crucial role in various physiological processes, including sleep, pain, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
HNPTU has several advantages for lab experiments. It is a potent inhibitor of enzymes and receptors, which makes it an ideal tool for studying various biological systems. HNPTU is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, HNPTU has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the natural compounds found in biological systems. In addition, HNPTU may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of HNPTU. One future direction is to investigate the potential of HNPTU as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another future direction is to investigate the structure-activity relationship of HNPTU to identify more potent and selective inhibitors of enzymes and receptors. Finally, future studies should aim to investigate the potential of HNPTU as a tool for studying various biological systems, including enzymes, receptors, and signaling pathways.
Conclusion
In conclusion, HNPTU is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While HNPTU has several advantages for lab experiments, it also has some limitations. Future studies should aim to investigate the potential of HNPTU as a therapeutic agent and as a tool for studying various biological systems.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12-8-10(16(18)19)6-7-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACUYPOBOHDUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)

![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)


![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![5-(hydroxymethyl)-4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-2-methylpyridin-3-ol](/img/structure/B3871144.png)




![N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3871188.png)